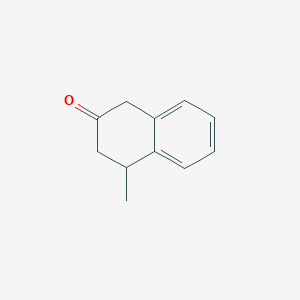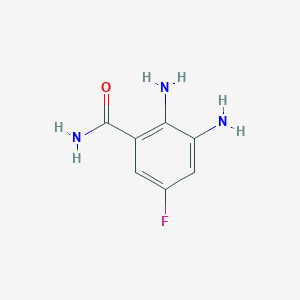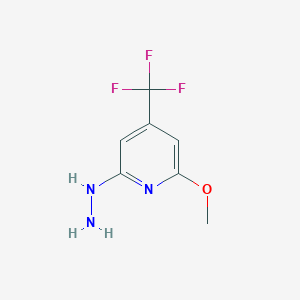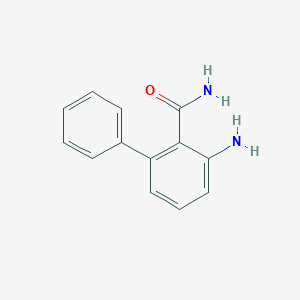
4-Methyl-2-tetralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-tetralone, also known as 2-methyl-1-tetralone, is a member of the tetralin family. It is a bicyclic aromatic ketone with the molecular formula C11H12O. This compound is characterized by a tetralin structure where the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-1-phenylbutane-1,4-dione under acidic conditions. Another method includes the reduction of 2-methyl-1-tetralone using sodium borohydride in methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-1-naphthol. This process is typically carried out in the presence of a palladium catalyst under high pressure and temperature .
化学反応の分析
Types of Reactions: 4-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1,2-naphthoquinone.
Reduction: Reduction of this compound yields 2-methyl-1-tetralol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 2-methyl-1,2-naphthoquinone.
Reduction: 2-methyl-1-tetralol.
Substitution: 2-methyl-1-nitrotetralin and 2-methyl-1-bromotetralin.
科学的研究の応用
4-Methyl-2-tetralone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2-tetralone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
類似化合物との比較
2-Methyl-1-tetralone: Similar in structure but differs in the position of the oxo group.
1-Methyltetralin: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methyl-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
4-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-5,8H,6-7H2,1H3 |
InChIキー |
VMXMOSQWPCQTNE-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-[3-(chloromethyl)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B8567604.png)

![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol](/img/structure/B8567617.png)










![N-(4-{2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]hydrazino}-4-oxobutyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-3-{[(2S)-3-(1H-indol-3-yl)-1-(1,2-oxazinan-2-yl)-1-oxopropan-2-yl]amino}-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B8567698.png)
